molecular formula C18H26ClN3O2 B5182671 ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate

ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate

Katalognummer B5182671
Molekulargewicht: 351.9 g/mol
InChI-Schlüssel: PZIUWMDUJSCJIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CEP-26401 and is classified as a piperazine derivative. The purpose of

Wirkmechanismus

The mechanism of action of CEP-26401 involves its ability to bind to specific receptors in the brain, such as the dopamine D2 and serotonin 5-HT1A receptors. By binding to these receptors, CEP-26401 can modulate the release of neurotransmitters and affect their activity in the brain. This mechanism of action is believed to be responsible for the therapeutic effects of CEP-26401 in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CEP-26401 has been shown to have a number of biochemical and physiological effects in the body. Studies have demonstrated that CEP-26401 can increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, CEP-26401 has been found to have a low potential for abuse and addiction, making it a promising therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CEP-26401 for lab experiments is its specificity for certain receptors in the brain. This allows researchers to target specific neurotransmitter systems and study their effects on behavior and physiology. Additionally, CEP-26401 has a low potential for toxicity and adverse effects, making it a safe compound to use in lab experiments. However, one of the limitations of CEP-26401 is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Zukünftige Richtungen

For research on CEP-26401 include the development of new therapeutic agents, further understanding of its mechanism of action, and exploring its potential for the treatment of other conditions.

Synthesemethoden

The synthesis of CEP-26401 involves the reaction of ethyl 4-piperidinecarboxylate with 4-chlorophenylpiperazine in the presence of a catalyst. The reaction occurs under specific temperature and pressure conditions and is typically carried out in a solvent such as ethanol or methanol. The final product is obtained through a purification process involving recrystallization or chromatography.

Wissenschaftliche Forschungsanwendungen

CEP-26401 has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the treatment of neurological disorders such as schizophrenia and depression. Studies have shown that CEP-26401 has the ability to modulate certain neurotransmitters in the brain, such as dopamine and serotonin, which are known to play a role in these disorders.

Eigenschaften

IUPAC Name

ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O2/c1-2-24-18(23)22-9-7-17(8-10-22)21-13-11-20(12-14-21)16-5-3-15(19)4-6-16/h3-6,17H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIUWMDUJSCJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]piperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.